3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one
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Overview
Description
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is an organosilicon compound that features a cyclobutanone core with a tert-butyldimethylsilyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale silylation reactions using tert-butyldimethylsilyl chloride and appropriate bases. The process may be optimized for yield and purity through the use of continuous flow reactors, which offer better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsilyloxy)propionaldehyde
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct reactivity compared to linear or branched silyl ethers. This structural feature allows for specific applications in synthetic routes where ring strain and reactivity are advantageous .
Properties
CAS No. |
1798337-01-5 |
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Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h7-8H2,1-6H3 |
InChI Key |
RKXXXXJSKVAFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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